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# The Pharmacokinetics and Oral Bioavailability of KB-0742: A Technical Overview

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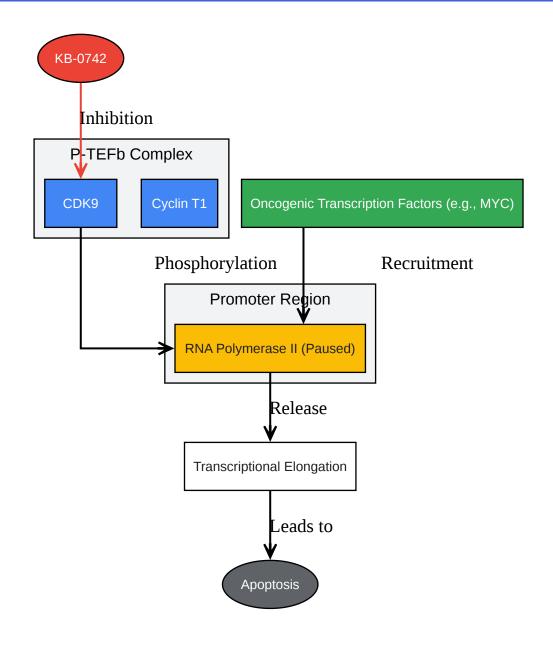
### Introduction

KB-0742 is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in cancers driven by transcriptional dysregulation, particularly those with MYC amplification.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics, as well as the oral bioavailability of KB-0742, to support ongoing research and development efforts.

### **Mechanism of Action: CDK9 Inhibition**

KB-0742 exerts its therapeutic effect by selectively inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. In normal cellular processes, the P-TEFb complex, which also includes Cyclin T1, is recruited to promoter-proximal regions where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is essential for the release of paused Pol II, enabling transcriptional elongation to proceed. In many cancers, there is a dependency on overexpressed or hyperactive transcription factors, such as MYC, which drive tumor growth and survival. By inhibiting CDK9, KB-0742 prevents the phosphorylation of Pol II, leading to a termination of transcriptional elongation of key oncogenic transcripts, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.





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Mechanism of action of KB-0742 in inhibiting the CDK9 signaling pathway.

### **Preclinical Pharmacokinetics**

Comprehensive preclinical studies have been conducted to characterize the pharmacokinetic profile of KB-0742 in various species. These studies have demonstrated favorable drug-like properties, including good oral bioavailability.

### **In Vitro ADME Properties**



The following table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of KB-0742.

Parameter	Value				
Solubility					
Kinetic Solubility (pH 7.4)	191 μM				
Permeability					
Caco-2 Papp (A-B)	95.7 - 84.2 (10 <sup>-6</sup> cm/s)				
Caco-2 Papp (B-A)/(A-B)	1.48 - 1.85				
Metabolic Stability					
Liver Microsome Stability (% remaining at 180 min)	Mouse: 87.4, Rat: 81.3, Dog: 68.8, Human: 92.5				
Hepatocyte Stability (% remaining at 180 min)	Mouse: 374, Rat: 118, Dog: 195, Human: 2339				
Plasma Protein Binding (% bound)	Mouse: 48, Rat: 41, Dog: 72, Human: 38				
CYP Inhibition (IC50)	>30 $\mu$ M for CYP3A4, 2D6, 2C9, 2C19; 15.3 $\mu$ M for CYP1A2				

### In Vivo Pharmacokinetics in Preclinical Species

The in vivo pharmacokinetic parameters of KB-0742 following intravenous and oral administration in mice, rats, and dogs are presented below.



Speci es	Route	Dose (mg/k g)	T½ (h)	CL (mL/ min/k g)	Vdss (L/kg)	AUC (ng·h/ mL)	Cmax (ng/m L)	Tmax (h)	F (%)
Mouse	IV	2	1.2	58	3.9	575	-	-	-
РО	10	-	-	-	950	450	0.25	33	
Rat	IV	0.5	2.4	21	7.3	397	-	-	-
РО	2.5	-	-	-	1678	580	0.5	84.5	
Dog	IV	0.5	4.7	4.6	1.9	1812	-	-	-
РО	2.5	-	-	-	>1812	>580	>0.5	>100	

T½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Oral bioavailability.

### **Clinical Pharmacokinetics**

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory solid tumors.[3] The study has provided initial insights into the pharmacokinetic profile of KB-0742 in humans.

### **Key Findings from the Phase 1/2 Trial:**

- Dose-Linear Pharmacokinetics: KB-0742 has demonstrated dose-linear pharmacokinetics at doses up to 80 mg.[3]
- Half-Life: The terminal plasma half-life of KB-0742 is approximately 24 hours.[3]
- Dosing Regimen: The clinical trial is evaluating an intermittent dosing schedule of three days on, four days off, administered orally once daily.[3]

Detailed quantitative data for pharmacokinetic parameters such as Cmax, Tmax, and AUC across the different dose escalation cohorts (10, 20, 40, 60, and 80 mg) are not yet publicly available in a tabulated format.



## Experimental Protocols Preclinical In Vivo Pharmacokinetic Studies

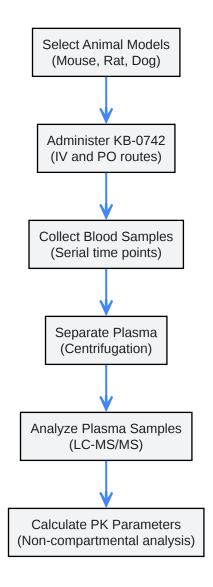
Studies were conducted in male CD-1 mice, Sprague-Dawley rats, and beagle dogs.

For intravenous (IV) administration, KB-0742 was formulated in 50 mM citrate buffer (pH 3.0) for mice and rats, and in saline for dogs. For oral (PO) administration, a solution in 50 mM citrate buffer (pH 3.0) was used for mice and rats, and a saline solution for dogs.

Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of KB-0742 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.





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Workflow for preclinical in vivo pharmacokinetic studies of KB-0742.

## Clinical Pharmacokinetic Studies (Phase 1/2 Trial - NCT04718675)

This is a first-in-human, open-label, dose-escalation and cohort-expansion study.

Patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.

KB-0742 is administered orally once daily for three consecutive days followed by four days off in 28-day cycles. Dose escalation cohorts have included 10, 20, 40, 60, and 80 mg.[3]



Plasma samples for pharmacokinetic analysis are collected at pre-specified time points after dosing.

The concentrations of KB-0742 in plasma are quantified using a validated analytical method, likely LC-MS/MS.

Pharmacokinetic parameters are summarized using descriptive statistics.

### Conclusion

KB-0742 has demonstrated a favorable pharmacokinetic profile in both preclinical and clinical settings, characterized by high oral bioavailability in preclinical species and a long half-life with dose-linear exposure in humans. These properties support the intermittent dosing schedule being evaluated in the ongoing clinical trial. The continued investigation of KB-0742 is warranted to further define its therapeutic potential in transcriptionally addicted cancers.

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### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. biospace.com [biospace.com]
- 3. Kronos Bio to Present KB-0742 Trial Update at 2024 ASCO Annual Meeting [synapse.patsnap.com]
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